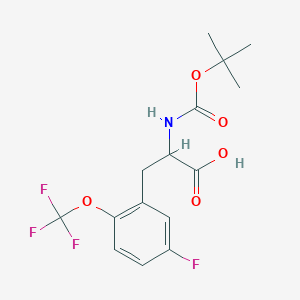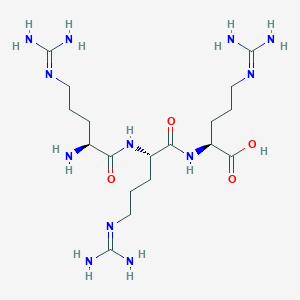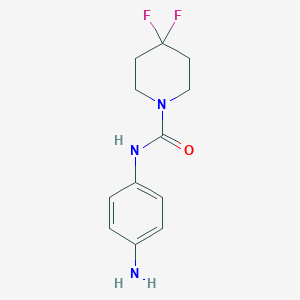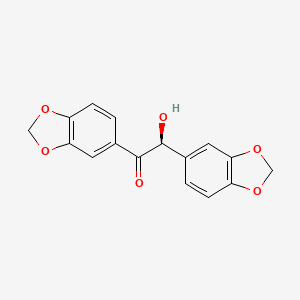
(2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a central hydroxyethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone typically involves the reaction of 1,3-benzodioxole derivatives with suitable reagents under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a 1,3-benzodioxole derivative to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
(2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzodioxole groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(2S)-1-(1,3-benzodioxol-5-yl)propan-2-ol: Shares a similar benzodioxole structure but differs in the central hydroxyethanone moiety.
(2S,3S)-2-(1,3-Benzodioxol-5-yl)-5,7-dimethoxy-3-chromanol: Contains additional methoxy groups and a chromanol structure.
(2S,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2: Features a more complex structure with additional functional groups.
特性
分子式 |
C16H12O6 |
|---|---|
分子量 |
300.26 g/mol |
IUPAC名 |
(2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C16H12O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6,15,17H,7-8H2/t15-/m0/s1 |
InChIキー |
BNSRFLSWNIACBZ-HNNXBMFYSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H](C(=O)C3=CC4=C(C=C3)OCO4)O |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)C3=CC4=C(C=C3)OCO4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


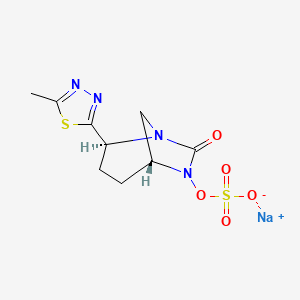
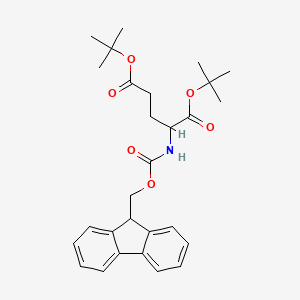

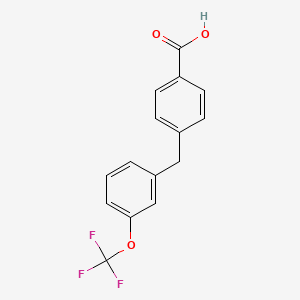

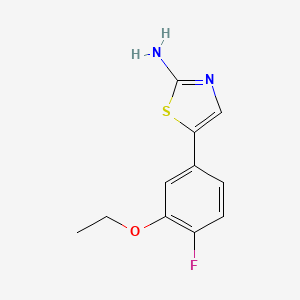
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)

